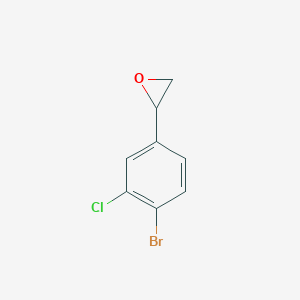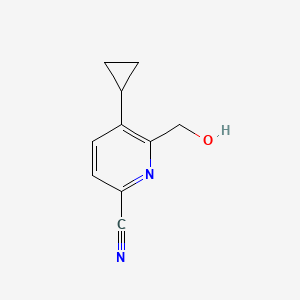
1-(2-Chloro-1-naphthalenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-1-naphthalenyl)ethanone is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an ethanone group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1-naphthalenyl)ethanone typically involves the chlorination of 1-acetylnaphthalene. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by chlorination using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
1-(2-Chloro-1-naphthalenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic naphthalene ring.
Common Reagents and Conditions
Chlorination: Chlorine gas or sulfuryl chloride (SO2Cl2) under controlled conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Reduction: 1-(2-Chloro-1-naphthalenyl)ethanol.
Oxidation: 1-(2-Chloro-1-naphthalenyl)acetic acid.
科学的研究の応用
1-(2-Chloro-1-naphthalenyl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Chloro-1-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, leading to alterations in cellular processes .
類似化合物との比較
Similar Compounds
1-Acetylnaphthalene: Similar structure but lacks the chlorine substituent.
2-Acetylnaphthalene: The acetyl group is attached to the second position of the naphthalene ring.
1-(2-Bromo-1-naphthalenyl)ethanone: Similar structure with a bromine substituent instead of chlorine.
Uniqueness
1-(2-Chloro-1-naphthalenyl)ethanone is unique due to the presence of both the chlorine substituent and the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C12H9ClO |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
1-(2-chloronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,1H3 |
InChIキー |
ZMBRCVGEOHJLDU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromothieno[3,2-b]pyridine-5-methanol](/img/structure/B8295154.png)

![7-Bromo-3-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8295165.png)









